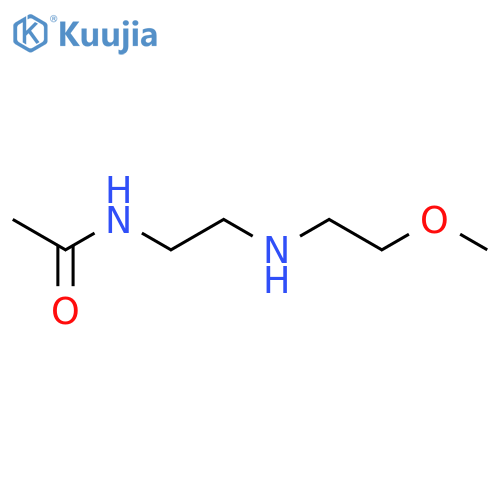

Cas no 1155467-09-6 (N-{2-(2-methoxyethyl)aminoethyl}acetamide)

N-{2-(2-methoxyethyl)aminoethyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-{2-(2-methoxyethyl)aminoethyl}acetamide

- AKOS009041195

- CS-0278111

- N-{2-[(2-methoxyethyl)amino]ethyl}acetamide

- EN300-1067307

- 1155467-09-6

- n-(2-((2-Methoxyethyl)amino)ethyl)acetamide

-

- インチ: 1S/C7H16N2O2/c1-7(10)9-4-3-8-5-6-11-2/h8H,3-6H2,1-2H3,(H,9,10)

- InChIKey: NQTCSOYQVQEQBL-UHFFFAOYSA-N

- ほほえんだ: O(C)CCNCCNC(C)=O

計算された属性

- せいみつぶんしりょう: 160.121177757g/mol

- どういたいしつりょう: 160.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 50.4Ų

N-{2-(2-methoxyethyl)aminoethyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1067307-0.5g |

N-{2-[(2-methoxyethyl)amino]ethyl}acetamide |

1155467-09-6 | 95% | 0.5g |

$603.0 | 2023-10-28 | |

| Enamine | EN300-1067307-0.25g |

N-{2-[(2-methoxyethyl)amino]ethyl}acetamide |

1155467-09-6 | 95% | 0.25g |

$579.0 | 2023-10-28 | |

| Enamine | EN300-1067307-0.05g |

N-{2-[(2-methoxyethyl)amino]ethyl}acetamide |

1155467-09-6 | 95% | 0.05g |

$528.0 | 2023-10-28 | |

| Enamine | EN300-1067307-5.0g |

N-{2-[(2-methoxyethyl)amino]ethyl}acetamide |

1155467-09-6 | 5g |

$2152.0 | 2023-05-24 | ||

| Enamine | EN300-1067307-10g |

N-{2-[(2-methoxyethyl)amino]ethyl}acetamide |

1155467-09-6 | 95% | 10g |

$2701.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348781-100mg |

n-(2-((2-Methoxyethyl)amino)ethyl)acetamide |

1155467-09-6 | 98% | 100mg |

¥17625.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348781-50mg |

n-(2-((2-Methoxyethyl)amino)ethyl)acetamide |

1155467-09-6 | 98% | 50mg |

¥16848.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348781-250mg |

n-(2-((2-Methoxyethyl)amino)ethyl)acetamide |

1155467-09-6 | 98% | 250mg |

¥14748.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348781-500mg |

n-(2-((2-Methoxyethyl)amino)ethyl)acetamide |

1155467-09-6 | 98% | 500mg |

¥17962.00 | 2024-08-09 | |

| Enamine | EN300-1067307-5g |

N-{2-[(2-methoxyethyl)amino]ethyl}acetamide |

1155467-09-6 | 95% | 5g |

$1821.0 | 2023-10-28 |

N-{2-(2-methoxyethyl)aminoethyl}acetamide 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

N-{2-(2-methoxyethyl)aminoethyl}acetamideに関する追加情報

N-{2-(2-Methoxyethyl)Aminoethyl}Acetamide: A Comprehensive Overview

The compound with CAS No. 1155467-09-6, commonly referred to as N-{2-(2-methoxyethyl)aminoethyl}acetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research, particularly in recent years, due to its potential applications in drug development and material science.

N-{2-(2-Methoxyethyl)aminoethyl}acetamide is a derivative of acetamide, featuring a substituted aminoethyl group attached to the nitrogen atom of the acetamide moiety. The presence of the methoxy group (-OCH3) in the side chain introduces interesting electronic and steric properties, which play a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted its potential as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.

From a structural perspective, this compound can be described as follows: the acetamide group (CH3CONH-) is connected to an aminoethyl group (NHCH2CH2-), which is further substituted with a methoxyethyl group (CH2OCH3). This arrangement creates a molecule with both polar and non-polar regions, making it versatile for various chemical reactions. The methoxy group is particularly significant as it can act as an electron-donating substituent, influencing the overall reactivity of the molecule.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing N-{2-(2-methoxyethyl)aminoethyl}acetamide. One such method involves the nucleophilic acyl substitution reaction between an appropriate amine and an acyl chloride or acid anhydride. This approach not only ensures high yields but also allows for precise control over the product's purity and stereochemistry.

In terms of applications, N-{2-(2-methoxyethyl)aminoethyl}acetamide has shown promise in several areas. For instance, it has been explored as a precursor for peptide synthesis due to its amide functionality, which can be readily incorporated into larger biomolecules. Additionally, its ability to form hydrogen bonds makes it a valuable component in drug design, where such interactions are critical for molecular recognition and binding affinity.

Recent studies have also delved into the pharmacokinetic properties of this compound. Research indicates that N-{2-(2-methoxyethyl)aminoethyl}acetamide exhibits favorable absorption and distribution profiles in biological systems, suggesting its potential as a drug delivery agent or a component in targeted therapies.

Moreover, the environmental impact of this compound has been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that it degrades relatively quickly under aerobic conditions, minimizing its ecological footprint.

In conclusion, N-{2-(2-methoxyethyl)aminoethyl}acetamide (CAS No. 1155467-09-6) is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and pharmacological studies, positions it as an important molecule in contemporary chemical research.

1155467-09-6 (N-{2-(2-methoxyethyl)aminoethyl}acetamide) 関連製品

- 1707391-50-1(Tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate)

- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)

- 2229413-25-4(3-methyl-4-(methylsulfanyl)but-1-yne)

- 57340-21-3(4-(Bromomethyl)azobenzene)

- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)

- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)

- 860301-38-8(1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine)

- 165133-85-7(Antibiotic NFAT 133)

- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)

- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)